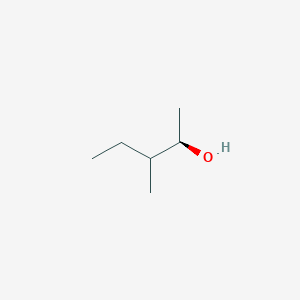

(2R)-3-methylpentan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14O |

|---|---|

Molecular Weight |

102.17 g/mol |

IUPAC Name |

(2R)-3-methylpentan-2-ol |

InChI |

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3/t5?,6-/m1/s1 |

InChI Key |

ZXNBBWHRUSXUFZ-PRJDIBJQSA-N |

Isomeric SMILES |

CCC(C)[C@@H](C)O |

Canonical SMILES |

CCC(C)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-3-Methylpentan-2-ol

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (2R)-3-methylpentan-2-ol, a chiral secondary alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its stereoisomers, spectroscopic data, and potential applications as a chiral building block.

Chemical Structure and Identification

This compound is a chiral molecule possessing two stereocenters at the C2 and C3 positions. Consequently, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The "(2R)" designation in the topic refers to the configuration at the carbon atom bearing the hydroxyl group. This guide will address both diastereomers that share this configuration: (2R,3R)-3-methylpentan-2-ol and (2R,3S)-3-methylpentan-2-ol.

The general structure of 3-methylpentan-2-ol is a five-carbon chain with a methyl group at the third carbon and a hydroxyl group at the second.[1]

Table 1: Chemical Identifiers for 3-Methylpentan-2-ol and its Stereoisomers

| Compound Name | CAS Number | PubChem CID |

| 3-Methylpentan-2-ol (racemic mixture) | 565-60-6 | 11261[2] |

| (2R,3R)-3-methylpentan-2-ol | Not explicitly assigned, associated with Rel-(2R,3R) | 6993004[3] |

| (2R,3S)-3-methylpentan-2-ol | 73176-98-4 | 6993005[4] |

| (2S,3S)-3-methylpentan-2-ol | Not explicitly assigned | Not available |

| (2S,3R)-3-methylpentan-2-ol | 99212-18-7 | 6993006[5] |

Physicochemical and Spectroscopic Data

The physicochemical properties of 3-methylpentan-2-ol are characteristic of a secondary alcohol. It is a colorless liquid soluble in organic solvents like ethanol (B145695) and diethyl ether, with limited solubility in water.[1]

Table 2: Physicochemical Properties of 3-Methylpentan-2-ol

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [2] |

| Molecular Weight | 102.17 g/mol | [2] |

| Boiling Point | 131-134 °C | [6] |

| Density | 0.831 g/mL at 25 °C | [6] |

| Water Solubility | 19 g/L | [1] |

| logP | 1.63 | [7] |

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of this compound and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of 3-methylpentane (B165638), a related compound, shows four distinct proton environments with chemical shifts between 0.9–1.4 ppm.[8] For 3-methylpentan-2-ol, the presence of the hydroxyl group will deshield the proton on C2, shifting its signal downfield. The complexity of the spectrum will be influenced by the diastereomeric purity of the sample.

-

¹³C NMR: The ¹³C NMR spectrum of 3-methylpentane exhibits four signals between 11–36 ppm.[9] In 3-methylpentan-2-ol, the carbon attached to the hydroxyl group (C2) will be significantly shifted downfield to approximately 60-70 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 3-methylpentan-2-ol shows a characteristic fragmentation pattern for secondary alcohols.[10] The molecular ion peak (M⁺) at m/z = 102 is often weak or absent.[11] Common fragmentation patterns include the loss of a water molecule (M-18), an ethyl radical (M-29), and a propyl radical (M-43). The base peak is often observed at m/z = 45, corresponding to the [CH₃CHOH]⁺ fragment resulting from alpha-cleavage.

Experimental Protocols

Representative Enantioselective Synthesis

Objective: To synthesize this compound via the asymmetric reduction of 3-methyl-2-pentanone (B1360105) using an alcohol dehydrogenase (ADH).

Materials:

-

3-methyl-2-pentanone

-

Alcohol dehydrogenase (ADH) with selectivity for the (R)-enantiomer

-

NADH or NADPH as a cofactor

-

A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, prepare a solution of potassium phosphate buffer.

-

To the buffer, add 3-methyl-2-pentanone (1 equivalent).

-

Add the cofactor (NADH or NADPH, 0.1 equivalents) and the components of the cofactor regeneration system (D-glucose, 1.5 equivalents, and glucose dehydrogenase).

-

Initiate the reaction by adding the alcohol dehydrogenase.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Characterization and Separation of Stereoisomers

The separation and characterization of the different stereoisomers of 3-methylpentan-2-ol are crucial.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

-

Column Selection: Utilize a chiral GC column, such as one with a cyclodextrin-based stationary phase.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.

-

Detection: Use a Flame Ionization Detector (FID) for detection.

-

Analysis: Integrate the peak areas of the (2R) and (2S) enantiomers to calculate the enantiomeric excess.

Applications in Drug Development and Chiral Synthesis

While this compound itself is not known to have direct pharmacological activity, its significance lies in its potential use as a chiral building block in the synthesis of more complex molecules. Chiral alcohols are fundamental intermediates in the production of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

The (2R) configuration of the hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis.[] For instance, it could be employed as a chiral auxiliary, a temporary component of a molecule that induces chirality in a new stereocenter before being removed.[13]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound and its conceptual application in chiral synthesis.

References

- 1. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rel-(2R,3R)-3-methylpentan-2-ol | C6H14O | CID 6993004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,3S)-3-methylpentan-2-ol | C6H14O | CID 6993005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R)-3-Methylpentan-2-OL | C6H14O | CID 6993006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Showing Compound 3-Methylpentan-2-ol (FDB004415) - FooDB [foodb.ca]

- 8. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of 3-Methylpentan-2-ol: Nomenclature, Properties, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentan-2-ol is a chiral alcohol with two stereocenters, giving rise to four distinct stereoisomers. The spatial arrangement of substituents around these chiral centers dictates the molecule's physicochemical properties and biological activity. In the context of pharmaceutical development and fine chemical synthesis, the ability to selectively synthesize, separate, and characterize each stereoisomer is of paramount importance. This technical guide provides a comprehensive overview of the stereoisomers of 3-methylpentan-2-ol, detailing their nomenclature, stereochemical relationships, and physicochemical properties. Furthermore, it outlines established experimental protocols for their synthesis and separation, and discusses key analytical techniques for their characterization.

Introduction to the Stereoisomers of 3-Methylpentan-2-ol

3-Methylpentan-2-ol possesses two chiral centers at carbons C2 and C3. Consequently, it can exist as two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The intricate interplay of these stereoisomers necessitates a thorough understanding of their unique properties and the methods to isolate and identify them.

Nomenclature and Stereochemical Relationships

The stereoisomers of 3-methylpentan-2-ol are designated using two primary nomenclature systems: the Cahn-Ingold-Prelog (R/S) system and the erythro/threo system.

-

R/S Nomenclature: This system provides the absolute configuration at each chiral center. The four stereoisomers are:

-

(2R,3R)-3-methylpentan-2-ol

-

(2S,3S)-3-methylpentan-2-ol

-

(2R,3S)-3-methylpentan-2-ol

-

(2S,3R)-3-methylpentan-2-ol

-

-

Erythro/Threo Nomenclature: This system describes the relative configuration of the two chiral centers. In a Fischer projection, if the two similar substituents (in this case, the hydrogen atoms or the alkyl groups) are on the same side, the isomer is termed erythro. If they are on opposite sides, it is termed threo.[1]

-

The erythro pair of enantiomers corresponds to the (2R,3S) and (2S,3R) isomers.

-

The threo pair of enantiomers corresponds to the (2R,3R) and (2S,3S) isomers.

-

The relationships between these stereoisomers can be visualized as follows:

Physicochemical Properties

The physicochemical properties of the stereoisomers of 3-methylpentan-2-ol differ, particularly between diastereomers. Enantiomers share identical physical properties except for their interaction with plane-polarized light (optical rotation).[2] The following table summarizes known and predicted properties for the stereoisomers.

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) | Mixture of Diastereomers |

| Molecular Formula | C₆H₁₄O | C₆H₁₄O | C₆H₁₄O | C₆H₁₄O | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol | 102.17 g/mol | 102.17 g/mol | 102.17 g/mol | 102.17 g/mol |

| CAS Number | 6993004-16-1 (rel) | Not available | 73176-98-4[3] | 205698-03-9[4] | 565-60-6[5] |

| Boiling Point (°C) | Not available | Not available | Not available | Not available | 131-134 |

| Density (g/mL at 25°C) | Not available | Not available | Not available | Not available | 0.831 |

| Refractive Index (n20/D) | Not available | Not available | Not available | Not available | 1.421 |

| Optical Rotation ([α]D) | Not available | Not available | Not available | (+)[4] | 0 (racemic) |

Note: Data for individual stereoisomers is limited in the public domain. The provided CAS numbers and optical rotation sign are based on available database entries. Other values are for a mixture of isomers.

Experimental Protocols

Synthesis of 3-Methylpentan-2-ol Stereoisomers

The synthesis of 3-methylpentan-2-ol typically proceeds via the reduction of 3-methylpentan-2-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Protocol for Diastereoselective Reduction (Illustrative):

-

Precursor Preparation: Synthesize 3-methylpentan-2-one via the oxidation of a commercially available mixture of 3-methylpentan-2-ol or through a Grignard reaction between 2-bromobutane (B33332) and acetaldehyde (B116499) followed by oxidation.

-

Reduction: To a solution of 3-methylpentan-2-one in an anhydrous solvent (e.g., methanol (B129727) or tetrahydrofuran) at a controlled temperature (e.g., 0 °C), add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise. The use of bulkier reducing agents can favor the formation of one diastereomer over the other.

-

Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will be a mixture of erythro and threo diastereomers.

Separation of Stereoisomers

The separation of the four stereoisomers is a multi-step process involving the separation of diastereomers followed by the resolution of each enantiomeric pair.

3.2.1. Diastereomer Separation:

The erythro and threo diastereomers have different physical properties and can often be separated by standard column chromatography on silica (B1680970) gel.

3.2.2. Enantiomer Separation (Chiral Chromatography):

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required to resolve the enantiomeric pairs.

Illustrative Chiral GC Protocol:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A cyclodextrin-based chiral capillary column (e.g., Beta DEX™ or Gamma DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

-

Carrier Gas: Hydrogen or Helium.

-

Oven Program: An isothermal analysis at a low temperature (e.g., 50-70 °C) or a slow temperature ramp (e.g., 1-2 °C/min) is often effective for chiral separation.[6]

-

Injector and Detector Temperature: 250 °C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

References

Spectroscopic Analysis of (2R)-3-methylpentan-2-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (2R)-3-methylpentan-2-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~3.68 | m | H-2 | |

| ~1.49 | m | H-3 | |

| ~1.38 | m | H-4 | |

| ~1.13 | d | 6.3 | C(1)H₃ |

| ~0.89 | t | 7.4 | C(5)H₃ |

| ~0.87 | d | 6.8 | C(3)-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Carbon Assignment |

| ~72 | C-2 |

| ~42 | C-3 |

| ~25 | C-4 |

| ~22 | C-1 |

| ~15 | C(3)-CH₃ |

| ~11 | C-5 |

Solvent: CDCl₃. These are predicted chemical shifts based on analogous structures. Actual experimental values may differ.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1380 | Medium | C-H bend (methyl/methylene) |

| ~1100 | Strong | C-O stretch |

Sample preparation: Thin liquid film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | Medium | [M - CH₃]⁺ |

| 84 | Medium | [M - H₂O]⁺ |

| 73 | High | [M - C₂H₅]⁺ (α-cleavage) |

| 59 | Medium | [M - C₃H₇]⁺ |

| 45 | High | [CH₃CHOH]⁺ (α-cleavage, base peak) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Ensure the liquid height in the tube is between 4 and 5 cm.[1]

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

-

¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase the spectrum and reference the chemical shift to the CDCl₃ solvent peak at 77.16 ppm.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Film):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.[2]

-

If using salt plates (NaCl or KBr), place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal or salt plates. This will be automatically subtracted from the sample spectrum.[3]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4]

-

Clean the ATR crystal or salt plates thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile liquids.

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis and Detection:

-

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio. The most intense peak is designated as the base peak with a relative intensity of 100%.[5]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. webassign.net [webassign.net]

- 3. m.youtube.com [m.youtube.com]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of 3-methylpentan-2-ol and its structurally related compounds. It consolidates available data on its presence in various natural sources, outlines detailed experimental protocols for its identification and quantification, and presents a plausible biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical ecology and potential applications of these branched-chain alcohols.

Introduction

3-Methylpentan-2-ol is a secondary alcohol that has been identified as a volatile organic compound in a variety of natural sources.[1] As a plant metabolite, it contributes to the complex aroma profiles of various foods and beverages.[2] Understanding the natural distribution, biosynthesis, and analytical methodologies for 3-methylpentan-2-ol and its isomers is crucial for fields ranging from flavor chemistry to chemical ecology and drug discovery. This guide aims to provide a detailed technical overview of the current knowledge on this compound and its related structures.

Natural Occurrence of 3-Methylpentan-2-ol and Related Structures

3-Methylpentan-2-ol has been reported in a number of plant species, often as a minor component of their essential oils. Its presence has been confirmed in tea (Camellia sinensis), hops (Humulus lupulus), and coriander (Coriandrum sativum).[2][3][4] While comprehensive quantitative data remains limited, its detection in these commercially important plants highlights its potential role in their characteristic aromas.

Structurally related C6 branched-chain alcohols also occur in nature. For instance, 3-methyl-1-pentanol (B47404) is found in the tabasco pepper (Capsicum frutescens).[5] The co-occurrence of these isomers suggests common biosynthetic origins.

Data Presentation

The following tables summarize the known natural sources of 3-methylpentan-2-ol and its related structures. Due to the limited availability of precise quantitative data, some entries indicate the presence of the compound without specific concentrations.

Table 1: Natural Occurrence of 3-Methylpentan-2-ol

| Natural Source | Organism | Part of Organism | Concentration | Reference(s) |

| Tea | Camellia sinensis | Leaves, Flowers | Present (minor component) | [2] |

| Hops | Humulus lupulus | Cones | Present (minor component) | [3] |

| Coriander | Coriandrum sativum | Seeds | Present (minor component) | |

| Pineapple | Ananas comosus | Fruit | up to 0.009 mg/kg | [6] |

Table 2: Natural Occurrence of Structurally Related Compounds

| Compound | Natural Source | Organism | Part of Organism | Concentration | Reference(s) |

| 3-Methyl-1-pentanol | Tabasco Pepper | Capsicum frutescens | Fruit | Present | [5] |

| 3-Methyl-1-pentanol | Geranium | Pelargonium graveolens | - | Present | [7] |

| 3-Methyl-1-pentanol | Tomato | Solanum lycopersicum | - | Present | [7] |

| 2-Methyl-3-pentanol | Tea | Camellia sinensis | - | Present |

Biosynthesis of 3-Methylpentan-2-ol

The biosynthesis of 3-methylpentan-2-ol in plants is likely derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine.[8][9] Plants metabolize amino acids to produce a variety of volatile compounds that contribute to their aroma and defense mechanisms.[8] The proposed pathway involves the degradation of L-isoleucine to form 2-keto-3-methylvalerate, which can then be further metabolized to produce a C6 branched-chain alcohol.

The general pathway for the formation of branched-chain alcohols from amino acids involves a series of enzymatic reactions, including transamination, decarboxylation, and reduction.[10] While the specific enzymes responsible for the final reduction step to 3-methylpentan-2-ol in plants have not been fully elucidated, the pathway provides a strong theoretical framework for its formation.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of 3-methylpentan-2-ol from L-isoleucine.

Experimental Protocols

The identification and quantification of 3-methylpentan-2-ol in natural sources are typically achieved using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Headspace solid-phase microextraction (HS-SPME) is a common method for the extraction of volatile compounds from plant matrices due to its simplicity, sensitivity, and solvent-free nature.[1][11]

Sample Preparation and Extraction: HS-SPME

-

Sample Collection: Collect fresh plant material (e.g., tea leaves, hop cones). For dried materials, ensure they have been stored properly to minimize volatile loss.

-

Sample Comminution: Grind the plant material to a fine powder to increase the surface area for extraction.

-

Vial Preparation: Place a known amount (e.g., 0.5 g) of the powdered sample into a 20 mL headspace vial.[11]

-

Internal Standard: Add a known concentration of an internal standard (e.g., decanoic acid ethyl ester) to the vial for quantification purposes.[11]

-

Matrix Modification: Add a salt solution (e.g., 1.8 g of NaCl) and a small volume of boiling water (e.g., 5 mL) to the vial to enhance the release of volatile compounds.[11]

-

Equilibration: Seal the vial and allow it to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 40 minutes) to allow the volatiles to partition into the headspace.[11]

-

SPME Fiber Exposure: Insert the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace of the vial and expose it for a defined period (e.g., 40 minutes) to adsorb the volatile compounds.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: After extraction, retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature program should be used to achieve good separation of the volatile compounds. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass range appropriate for the target analytes (e.g., m/z 35-550).

-

-

Compound Identification: Identify 3-methylpentan-2-ol and related compounds by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the concentration of 3-methylpentan-2-ol by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

Experimental Workflow Diagram

References

- 1. HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methylpentan-2-ol (FDB004415) - FooDB [foodb.ca]

- 3. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]

- 6. 3-methyl-2-pentanol [thegoodscentscompany.com]

- 7. 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amino acids metabolism as a source for aroma volatiles biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. agar-bacteriological.com [agar-bacteriological.com]

- 11. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]

The Enigmatic Role of (2R)-3-methylpentan-2-ol in Natural Product Chemistry: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(2R)-3-methylpentan-2-ol, a chiral secondary alcohol, is an intriguing volatile organic compound (VOC) found in a variety of natural sources, including hops and tea plants. While its presence contributes to the characteristic aroma of these plants, its deeper role in natural product chemistry, particularly in mediating plant-insect interactions, is a subject of ongoing scientific exploration. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its natural occurrence, biosynthesis, potential biological activities, and the experimental methodologies used for its study.

Natural Occurrence and Physicochemical Properties

This compound has been identified as a volatile constituent in several plant species, most notably in hops (Humulus lupulus) and tea (Camellia sinensis).[1][2] Its presence in these plants suggests a role in their chemical ecology, potentially as a semiochemical involved in attracting pollinators or repelling herbivores. The physicochemical properties of 3-methylpentan-2-ol are summarized in the table below. It is important to note that while data for the specific (2R)-enantiomer is limited, the properties of the racemic mixture provide a useful reference.

| Property | Value | Reference |

| Molecular Formula | C6H14O | [1] |

| Molar Mass | 102.17 g/mol | [1] |

| Boiling Point | 131-134 °C | |

| Density | 0.8307 g/cm³ at 20 °C | [2] |

| Water Solubility | 19 g/L | [2] |

| Optical Rotation | Data for the pure (2R)-enantiomer is not readily available in the searched literature. |

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the fatty acid degradation pathway, which is responsible for the formation of various C6 compounds, often referred to as green leaf volatiles (GLVs).[3] This pathway is initiated by the lipoxygenase (LOX) enzyme, which acts on polyunsaturated fatty acids like linolenic and linoleic acids. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes. These aldehydes can then be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes. The stereospecificity of the final reduction step, yielding the (2R)-enantiomer, would be determined by the specific ADH isozyme involved.

Role in Plant-Insect Interactions

Volatile organic compounds like this compound play a crucial role in mediating interactions between plants and insects. These semiochemicals can act as attractants for pollinators or as repellents or deterrents for herbivores. The specific behavioral response of an insect to a particular VOC is often dependent on the insect species, its physiological state, and the concentration of the compound.

The detection of odorants by insects initiates a signaling cascade within the olfactory receptor neurons (ORNs). This process is complex and involves odorant binding proteins (OBPs) that transport the hydrophobic odorant molecules through the sensillar lymph to the olfactory receptors (ORs) located on the dendritic membrane of the ORNs. The binding of the odorant to the OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential that is transmitted to the brain.

Experimental Protocols

Isolation of this compound from Natural Sources (General Protocol)

The isolation of volatile compounds like this compound from plant material typically involves steam distillation followed by solvent extraction and chromatographic purification.

Materials:

-

Fresh or dried plant material (e.g., hop cones)

-

Distilled water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

-

Rotary evaporator

-

Steam distillation apparatus

-

Separatory funnel

-

Chromatography column

Procedure:

-

Steam Distillation: The plant material is placed in a distillation flask with water. Steam is passed through the flask, and the volatile compounds are carried over with the steam. The steam and volatiles are then condensed.

-

Solvent Extraction: The condensed distillate, which contains an aqueous layer and an oily layer of the essential oil, is transferred to a separatory funnel. The essential oil is extracted with an organic solvent. The organic layers are combined.

-

Drying: The combined organic extract is dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude essential oil.

-

Column Chromatography: The crude essential oil is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate to separate the different components of the oil. Fractions are collected and analyzed by techniques like gas chromatography-mass spectrometry (GC-MS).

-

Chiral Separation: To isolate the specific (2R)-enantiomer, chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC) is required. This step separates the different enantiomers of 3-methylpentan-2-ol.

Stereospecific Synthesis of this compound (Conceptual Approach)

The stereospecific synthesis of this compound can be achieved through various asymmetric synthesis strategies. One common approach involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of the reaction. A plausible route would be the asymmetric reduction of a suitable ketone precursor, 3-methyl-2-pentanone.

Conceptual Workflow:

A detailed protocol would involve the selection of a specific chiral reducing agent (e.g., a chiral borane (B79455) reagent) or a catalyst (e.g., a transition metal complex with a chiral ligand) and the optimization of reaction conditions (temperature, solvent, reaction time) to achieve high enantioselectivity.

Future Directions

The study of this compound in natural product chemistry is an expanding field. Future research should focus on several key areas:

-

Quantitative Analysis: Detailed quantitative analysis of the enantiomeric distribution of 3-methylpentan-2-ol in a wider range of plant species is needed to better understand its ecological significance.

-

Biosynthetic Pathway Elucidation: The specific enzymes, particularly the stereospecific alcohol dehydrogenase, involved in the biosynthesis of this compound need to be identified and characterized.

-

Biological Activity Screening: Comprehensive screening of the biological activities of the pure enantiomers of 3-methylpentan-2-ol is required to uncover their potential applications in agriculture (e.g., as pest control agents) or pharmacology.

-

Receptor Identification: Identifying the specific olfactory receptors in insects that detect this compound will provide valuable insights into the molecular basis of insect behavior and could lead to the development of novel insect attractants or repellents.

References

- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 3. Influence of Benzothiadiazole on the Accumulation and Metabolism of C6 Compounds in Cabernet Gernischt Grapes (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electroantennography - Wikipedia [en.wikipedia.org]

- 5. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 3-Methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentan-2-ol is a secondary alcohol with the chemical formula C₆H₁₄O. The presence of two chiral centers at positions 2 and 3 of the carbon chain gives rise to a total of four stereoisomers. The specific three-dimensional arrangement of the substituents around these stereocenters profoundly influences the molecule's physical, chemical, and biological properties. In the context of drug development and fine chemical synthesis, the ability to selectively synthesize, separate, and characterize each stereoisomer is of paramount importance, as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles.

This technical guide provides a comprehensive overview of the stereochemistry of 3-methylpentan-2-ol, including its stereoisomeric forms, nomenclature, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for the synthesis, separation, and characterization of these stereoisomers, designed to be a valuable resource for researchers in the field.

Stereoisomers of 3-Methylpentan-2-ol

The two chiral centers in 3-methylpentan-2-ol (at C2 and C3) result in two pairs of enantiomers, which are diastereomers of each other. These pairs are designated using two main nomenclature systems: the Cahn-Ingold-Prelog (R/S) system and the erythro/threo system.

The four stereoisomers are:

-

(2R,3R)-3-methylpentan-2-ol and (2S,3S)-3-methylpentan-2-ol : This pair of enantiomers is designated as the threo diastereomer.

-

(2R,3S)-3-methylpentan-2-ol and (2S,3R)-3-methylpentan-2-ol : This pair of enantiomers is designated as the erythro diastereomer.

The relationship between these stereoisomers can be visualized as follows:

Caption: Stereoisomeric relationships of 3-methylpentan-2-ol.

Data Presentation: Physicochemical Properties

The physicochemical properties of the stereoisomers of 3-methylpentan-2-ol are crucial for their separation and characterization. While data for the individual enantiomers is scarce in publicly available literature, the properties of the diastereomeric mixtures have been reported.

| Property | Value | Stereoisomer(s) |

| Molecular Formula | C₆H₁₄O | All |

| Molecular Weight | 102.17 g/mol [1] | All |

| Boiling Point | 131-134 °C[2][3] | Mixture of diastereomers |

| Density | 0.831 g/mL at 25°C[2][3] | (2S,3R)-isomer |

| Refractive Index | 1.421 at 20°C[2][3] | (2S,3R)-isomer |

| Specific Rotation ([(\alpha)]D) | Data not readily available | For individual enantiomers |

Note: Specific rotation is a critical property for distinguishing between enantiomers. However, experimentally determined values for the individual stereoisomers of 3-methylpentan-2-ol are not widely reported in the public domain.

Experimental Protocols

Synthesis of 3-Methylpentan-2-ol Stereoisomers via Reduction of 3-Methyl-2-pentanone (B1360105)

A common and effective method for the synthesis of 3-methylpentan-2-ol is the reduction of the corresponding ketone, 3-methyl-2-pentanone. The use of achiral reducing agents will produce a mixture of all four stereoisomers. Diastereoselective reduction methods can be employed to enrich the mixture in either the erythro or threo diastereomers.

Protocol for Diastereoselective Reduction:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

3-methyl-2-pentanone (1.0 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) for a less selective reduction, or a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) for higher diastereoselectivity).

-

-

Procedure:

-

Dissolve 3-methyl-2-pentanone in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C for high diastereoselectivity).

-

Slowly add the reducing agent solution via the dropping funnel, maintaining the reaction temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product, a mixture of 3-methylpentan-2-ol stereoisomers, can be purified by fractional distillation or column chromatography.

Separation of 3-Methylpentan-2-ol Stereoisomers by Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful technique for the separation of all four stereoisomers of 3-methylpentan-2-ol. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Protocol for Chiral GC Analysis:

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm or similar).[4]

-

-

GC Conditions (starting point for optimization):

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 150 °C.

-

Hold for 5 minutes.

-

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

-

-

Sample Preparation: Prepare a dilute solution of the 3-methylpentan-2-ol stereoisomer mixture (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Analysis: Inject the sample onto the GC column and record the chromatogram. The four stereoisomers should elute as distinct peaks. Peak identification can be achieved by injecting standards of known configuration, if available, or by coupling the GC to a mass spectrometer and analyzing the fragmentation patterns.

Mandatory Visualization: Experimental Workflow

The logical flow from synthesis to the analysis of the individual stereoisomers can be represented by the following workflow diagram.

Caption: Experimental workflow for stereoisomer analysis.

Characterization by NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of a mixture of stereoisomers will show complex, overlapping signals.[5] However, for a pure diastereomer, the spectrum will be simpler. Key signals would include:

-

A doublet for the methyl group at C1.

-

A multiplet for the proton at C2.

-

A multiplet for the proton at C3.

-

A doublet for the methyl group attached to C3.

-

Multiplets for the ethyl group at C4 and C5.

-

A broad singlet for the hydroxyl proton. The coupling constants between the protons on C2 and C3 are expected to differ for the erythro and threo diastereomers due to their different dihedral angles, which can aid in their differentiation.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms. For each pure stereoisomer, six distinct signals are expected. The chemical shifts of the carbons, particularly C2 and C3, are likely to be slightly different for the diastereomers.

A detailed analysis of the NMR spectra of the purified stereoisomers, potentially with the aid of 2D NMR techniques (such as COSY and HSQC), would be necessary for unambiguous signal assignment and stereochemical confirmation.

Conclusion

The stereochemistry of 3-methylpentan-2-ol is a rich and important area of study for chemists in academia and industry. The existence of four distinct stereoisomers necessitates careful consideration in any synthetic or analytical endeavor. This technical guide has provided a foundational understanding of the stereoisomeric relationships, available physicochemical data, and detailed, plausible experimental protocols for the synthesis, separation, and characterization of these compounds. While a complete set of quantitative data for each individual stereoisomer remains to be fully documented in the public domain, the methodologies outlined herein provide a robust framework for researchers to pursue the isolation and detailed study of each of these important chiral molecules.

References

- 1. (2R,3S)-3-methylpentan-2-ol | C6H14O | CID 6993005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-3-methylpentan-2-ol [chembk.com]

- 3. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-METHYL-2-PENTANOL(565-60-6) 1H NMR [m.chemicalbook.com]

Chirality in Focus: A Technical Guide to the Stereoisomers of 3-Methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of chirality as exemplified by 3-methylpentan-2-ol. The presence of two chiral centers in this secondary alcohol gives rise to a fascinating case study in stereoisomerism, offering a practical context for understanding the nuances of enantiomers and diastereomers. Such an understanding is paramount in the fields of chemical synthesis, pharmaceutical development, and materials science, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity, physical properties, and chemical reactivity.

Core Concepts in Chirality

Chirality, derived from the Greek word for hand (cheir), is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. These non-superimposable mirror images are known as enantiomers. Molecules with more than one stereocenter can also exist as diastereomers, which are stereoisomers that are not mirror images of each other.

The Stereoisomers of 3-Methylpentan-2-ol

3-Methylpentan-2-ol possesses two chiral centers at carbons C2 and C3. This gives rise to 2^2 = 4 possible stereoisomers. These consist of two pairs of enantiomers. The erythro pair has similar groups on the same side in a Fischer projection, while the threo pair has them on opposite sides. The four stereoisomers are:

-

(2R,3R)-3-methylpentan-2-ol and (2S,3S)-3-methylpentan-2-ol (a pair of enantiomers, the erythro isomers)

-

(2R,3S)-3-methylpentan-2-ol and (2S,3R)-3-methylpentan-2-ol (a pair of enantiomers, the threo isomers)

The relationship between these stereoisomers is depicted in the diagram below.

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of each chiral center (R or S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. These rules prioritize the substituents attached to the chiral center based on atomic number.

Assignment of Priorities for C2 in (2R,3R)-3-methylpentan-2-ol:

-

-OH (Oxygen, atomic number 8) - Priority 1

-

-CH(CH3)CH2CH3 (Carbon bonded to another carbon, a methyl group, and a hydrogen) - Priority 2

-

-CH3 (Carbon bonded to three hydrogens) - Priority 3

-

-H (Hydrogen, atomic number 1) - Priority 4

With the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise, hence the configuration is R . A similar process is followed for C3.

Physicochemical Properties of 3-Methylpentan-2-ol Stereoisomers

Enantiomers possess identical physical properties such as boiling point, density, and refractive index, differing only in their interaction with plane-polarized light (optical activity). Diastereomers, however, have distinct physical properties.

| Property | Mixture of Diastereomers | (2S,3S)-3-methylpentan-2-ol | (2R,3R)-3-methylpentan-2-ol | (2S,3R)-3-methylpentan-2-ol | (2R,3S)-3-methylpentan-2-ol |

| Boiling Point (°C) | 131-134[1][2] | 131-134[2] | Data not available | 131-133[3] | Data not available |

| Density (g/mL at 25°C) | 0.831[1][2] | 0.831[2] | Data not available | 0.815[3] | Data not available |

| Refractive Index (n20/D) | 1.421[1][2] | 1.421[2] | Data not available | 1.416[3] | Data not available |

| Optical Rotation ([\alpha]D) | 0° (for racemic mixtures) | Data not available | Data not available | Data not available | Data not available |

Note: Data for individual stereoisomers is limited in publicly available literature. The provided data is sourced from chemical suppliers and may represent typical values.

Experimental Protocols

Hypothetical Enantioselective Synthesis of 3-Methylpentan-2-ol Stereoisomers

A plausible synthetic route to obtain the individual stereoisomers of 3-methylpentan-2-ol can be adapted from the synthesis of the structurally similar methyl 2-hydroxy-3-methylpentanoates, which utilizes chiral amino acid precursors.

1. Preparation of Chiral Precursor:

-

Start with the appropriate enantiomer of isoleucine (for the threo isomers) or allo-isoleucine (for the erythro isomers).

-

Protect the amino group (e.g., as a benzoyl derivative).

-

Reduce the carboxylic acid to a primary alcohol (e.g., using LiAlH4).

-

Convert the primary alcohol to a leaving group (e.g., a tosylate).

-

Displace the tosylate with a methyl group using an organocuprate (e.g., lithium dimethylcuprate).

-

Deprotect the amino group.

-

Convert the amino group to a hydroxyl group via diazotization with sodium nitrite (B80452) in aqueous acid. This step proceeds with retention of configuration.

2. Purification and Characterization:

-

The resulting chiral 3-methylpentan-2-ol can be purified by distillation or preparative chromatography.

-

Characterization can be performed using NMR spectroscopy, mass spectrometry, and polarimetry to determine the optical rotation.

Chiral Separation of 3-Methylpentan-2-ol Stereoisomers by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 150 °C.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Detector Temperature: 250 °C (FID) or as per MS requirements.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Expected Outcome:

This method is expected to resolve the four stereoisomers of 3-methylpentan-2-ol, allowing for their individual quantification.

Conclusion

The study of 3-methylpentan-2-ol provides a valuable lens through which to understand the core principles of chirality. The existence of four distinct stereoisomers arising from two chiral centers highlights the structural complexity that can emerge from subtle differences in three-dimensional arrangement. For professionals in drug development and chemical synthesis, a thorough grasp of these principles, coupled with robust analytical techniques for the separation and characterization of stereoisomers, is indispensable for the creation of safe, effective, and well-defined chemical entities.

References

(2R)-3-Methylpentan-2-ol: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for (2R)-3-methylpentan-2-ol in a laboratory setting. Given the limited specific data on this particular stereoisomer, this guide synthesizes information from closely related structural isomers and general principles for handling flammable aliphatic alcohols. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a flammable liquid and is expected to be a skin and eye irritant. While specific toxicological data for this enantiomer is limited, short-chain aliphatic alcohols, in general, are known to have low acute toxicity. However, caution should always be exercised.

GHS Classification (Predicted)

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Physical and Chemical Properties

Quantitative data for this compound and its close isomers are summarized below for easy comparison.

| Property | This compound (Computed/Estimated) | 3-Methyl-2-pentanol (B47427) | 2-Methyl-2-pentanol |

| Molecular Formula | C₆H₁₄O | C₆H₁₄O | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol | 102.18 g/mol | 102.17 g/mol |

| Boiling Point | Not available | 133-135 °C[1] | 120-122 °C |

| Flash Point | Estimated: ~30-41 °C | 40.56 °C (105 °F)[1][2] | 30 °C (86 °F) |

| Density | Not available | 0.827-0.833 g/mL at 25 °C[1] | 0.835 g/mL at 25 °C |

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount when handling this compound. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Decision Tree for Handling this compound.

Experimental Protocols

General Handling and Storage

Objective: To ensure the safe handling and storage of this compound to prevent ignition and exposure.

Methodology:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.

-

Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent static discharge.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from oxidizing agents and strong acids.

Spill Cleanup Procedure

Objective: To safely clean up a minor spill of this compound.

Methodology:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

-

Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the area.

-

Containment: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Waste Disposal

Objective: To dispose of this compound waste in an environmentally responsible and safe manner.

Methodology:

-

Collection: Collect waste this compound in a designated, properly labeled, and sealed container.

-

Segregation: Do not mix with incompatible waste streams, such as strong oxidizing agents.

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour down the drain.

Emergency Procedures

The following workflow outlines the appropriate response to common laboratory emergencies involving this compound.

Caption: Laboratory Emergency Response Workflow for this compound.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicological and Environmental Information

Toxicology Summary

Environmental Fate

Short-chain aliphatic alcohols are generally biodegradable.[6] Due to their volatility and solubility, they are not expected to persist or bioaccumulate significantly in the environment.[6] However, spills should be prevented from entering waterways.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical before use.

References

- 1. 3-methyl-2-pentanol [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 4. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alcohols, C6-12 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fatty alcohol - Wikipedia [en.wikipedia.org]

Methodological & Application

Enantioselective Synthesis of (2R)-3-methylpentan-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-3-methylpentan-2-ol is a chiral alcohol of significant interest in the fields of organic synthesis and drug development. Its specific stereochemistry makes it a valuable chiral building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The precise control of stereochemistry is paramount in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the development of efficient and highly selective methods for the synthesis of single-enantiomer compounds like this compound is a critical area of research.

This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on two prominent and effective methods: the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone 3-methyl-2-pentanone (B1360105), and lipase-catalyzed kinetic resolution of racemic 3-methylpentan-2-ol. These methods offer high enantioselectivity and are widely applicable in both academic and industrial settings.

Methods Overview

Two primary strategies for obtaining enantiomerically enriched this compound are detailed below:

-

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: This robust chemical method utilizes a chiral oxazaborolidine catalyst to facilitate the stereoselective reduction of 3-methyl-2-pentanone, yielding the desired (2R)-alcohol with high enantiomeric excess.[1][2][3]

-

Lipase-Catalyzed Kinetic Resolution: This biocatalytic approach employs a lipase (B570770) enzyme to selectively acylate one enantiomer of a racemic mixture of 3-methylpentan-2-ol, allowing for the separation of the unreacted (2R)-enantiomer with high optical purity.[4][5]

The following sections provide detailed experimental protocols for each method and a summary of the expected quantitative data.

Experimental Protocols

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of 3-Methyl-2-pentanone

The CBS reduction is a reliable and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3] The use of an (R)-oxazaborolidine catalyst directs the hydride transfer from a borane (B79455) source to the Re face of the ketone, leading to the formation of the (2R)-alcohol.

Reaction Scheme:

Caption: Asymmetric reduction of 3-methyl-2-pentanone to this compound using the CBS method.

Materials:

-

3-Methyl-2-pentanone (≥99%)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane dimethyl sulfide (B99878) complex (BH3•SMe2, ~10 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq.).

-

Cooling: Cool the flask to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Borane: Slowly add borane dimethyl sulfide complex (0.6 eq.) to the stirred catalyst solution.

-

Substrate Addition: Add a solution of 3-methyl-2-pentanone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: Determine the yield and confirm the identity and purity of the product by GC, NMR, and FT-IR spectroscopy. Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylpentan-2-ol

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In this protocol, a lipase is used to selectively acylate the (S)-enantiomer of 3-methylpentan-2-ol, leaving the desired (2R)-enantiomer unreacted.

Reaction Scheme:

Caption: Lipase-catalyzed kinetic resolution of racemic 3-methylpentan-2-ol.

Materials:

-

(±)-3-Methylpentan-2-ol

-

Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym® 435)

-

Vinyl acetate (or another suitable acyl donor)

-

Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

-

Standard laboratory glassware and a shaker or magnetic stirrer

Protocol:

-

Reaction Setup: In a flask, dissolve (±)-3-methylpentan-2-ol (1.0 eq.) in the chosen anhydrous organic solvent.

-

Addition of Reagents: Add vinyl acetate (0.5 - 1.0 eq.) and the immobilized lipase (e.g., 20-50 mg per mmol of substrate) to the solution.

-

Reaction: Stopper the flask and place it on a shaker or use a magnetic stirrer to ensure good mixing. Maintain the reaction at a constant temperature (e.g., room temperature or 30-40 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.

-

Work-up:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification: Separate the unreacted this compound from the (S)-3-methylpentan-2-yl acetate by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Characterization: Determine the yield and enantiomeric excess of the recovered this compound by chiral GC or HPLC.

Data Presentation

The following table summarizes typical quantitative data expected from the described enantioselective synthesis methods. Please note that actual results may vary depending on the specific reaction conditions and the purity of the reagents.

| Method | Substrate | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) of (2R)-alcohol | Reference |

| CBS Asymmetric Reduction | 3-Methyl-2-pentanone | (R)-Me-CBS-oxazaborolidine | BH3•SMe2 | THF | -20 | 1-2 | >90 | >95 | [6] |

| Lipase Kinetic Resolution | (±)-3-Methylpentan-2-ol | Immobilized Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | RT | 16-24 | ~45-50 | >99 | [4] |

Logical Workflow for Method Selection

The choice between the CBS reduction and lipase-catalyzed resolution depends on several factors, including the availability of starting materials, cost considerations, and desired scale of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate method.

Caption: Decision workflow for selecting a synthetic method for this compound.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through either CBS-catalyzed asymmetric reduction of 3-methyl-2-pentanone or lipase-catalyzed kinetic resolution of the corresponding racemic alcohol. Both methods provide access to the target molecule with high enantiomeric purity. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available starting materials. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize this valuable chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. york.ac.uk [york.ac.uk]

Application Notes and Protocols for the Asymmetric Reduction of 3-Methyl-2-pentanone to (2R)-3-methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. 3-Methyl-2-pentanol (B47427) is a chiral secondary alcohol with two stereocenters. The asymmetric reduction of the prochiral ketone, 3-methyl-2-pentanone (B1360105), offers a direct route to optically active 3-methyl-2-pentanol. This document provides detailed application notes and protocols for achieving the desired (2R) configuration at the newly formed stereocenter using state-of-the-art catalytic and biocatalytic methods. The protocols focus on achieving high enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

General Experimental Workflow

The overall process for the asymmetric reduction of 3-methyl-2-pentanone involves catalyst selection and preparation, the reduction reaction itself, followed by workup, purification, and stereochemical analysis.

Caption: General workflow for the asymmetric reduction of 3-methyl-2-pentanone.

Application Note 1: Noyori-Type Asymmetric Hydrogenation

Noyori asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful methods for the enantioselective reduction of ketones.[1][2] These reactions typically utilize ruthenium catalysts bearing chiral diphosphine ligands (like BINAP) for hydrogenation with H₂ gas, or diamine ligands (like TsDPEN) for transfer hydrogenation from a hydrogen donor like 2-propanol or formic acid.[3][4]

Protocol 1A: Asymmetric Hydrogenation with Ru-BINAP Catalyst

This protocol describes the reduction of 3-methyl-2-pentanone using a Ru(II)-BINAP catalyst and hydrogen gas.[5]

Materials:

-

[RuCl₂(R)-BINAP]₂ or other suitable precatalyst

-

3-methyl-2-pentanone

-

Anhydrous ethanol (B145695) or methanol (B129727)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with the Ru-BINAP precatalyst (0.05 - 0.1 mol%).

-

Add anhydrous ethanol (or methanol) to dissolve the catalyst.

-

Add 3-methyl-2-pentanone (1.0 eq).

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave multiple times with hydrogen gas to remove air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Heat the reaction to the desired temperature (e.g., 30-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC, GC).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with inert gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Protocol 1B: Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN Catalyst

This protocol is often more convenient as it avoids the use of high-pressure hydrogen gas.[2]

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

3-methyl-2-pentanone

-

2-propanol (iPrOH) or a formic acid/triethylamine (HCOOH/NEt₃) mixture

-

Anhydrous solvent (e.g., CH₂Cl₂, iPrOH)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%).

-

Add anhydrous 2-propanol.

-

Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

-

Add 3-methyl-2-pentanone (1.0 eq).

-

If using HCOOH/NEt₃, it is typically used as a 5:2 azeotropic mixture and acts as both the hydrogen source and solvent.

-

Stir the reaction at the desired temperature (e.g., 25-40 °C).

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Representative Data for Noyori-Type Reductions

Data for structurally similar aliphatic ketones are included as representative examples due to the scarcity of published data specifically for 3-methyl-2-pentanone.

| Catalyst (mol%) | Substrate | H₂ Source (Pressure) | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |

| RuCl₂((R)-BINAP) (0.1) | 2-Octanone | H₂ (100 atm) | MeOH | 25 | >95 | 98 (R) | [6] |

| [RuCl((R,R)-TsDPEN)(p-cymene)] (1.0) | 2-Hexanone | iPrOH | iPrOH | 28 | 98 | 96 (R) | [7] |

| RuCl₂((R)-XylBINAP)((R)-DAIPEN) (0.01) | 2-Butanone | H₂ (10 atm) | iPrOH | 30 | >99 | 98 (R) | [1] |

Application Note 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of ketones.[8] It employs a chiral oxazaborolidine catalyst, which activates the ketone towards reduction by a stoichiometric borane (B79455) reagent.[3][9]

Protocol 2A: CBS-Catalyzed Reduction

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (or other CBS catalyst) as a 1 M solution in toluene

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) as a 1 M solution in THF

-

3-methyl-2-pentanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M HCl

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Set up an oven-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with the (R)-Methyl-CBS catalyst solution (5-10 mol%).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add a solution of 3-methyl-2-pentanone (1.0 eq) in anhydrous THF dropwise to the catalyst solution.

-

Stir for 10-15 minutes at -78 °C.

-

Add the BH₃·THF solution (0.6 - 1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 1-2 hours.

-

Once complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Representative Data for CBS Reductions

| Catalyst (mol%) | Substrate | Reductant (eq) | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |

| (R)-Me-CBS (10) | Pinacolone | BH₃·THF (1.0) | THF | RT | 88 | 89 (R) | [10] |

| (R)-Me-CBS (10) | 3,3-Dimethyl-2-butanone | BH₃·SMe₂ (0.8) | THF | 25 | 95 | 97 (R) | [11] |

| (R)-Bu-CBS (5) | 2-Hexanone | BH₃·THF (1.0) | THF | -40 | 92 | 81 (R) | [10] |